D-[5-2H]glucose
CAS No.: 136864-16-9
Cat. No.: VC21103450
Molecular Formula: C6H12O6
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
![D-[5-2H]glucose - 136864-16-9](/images/no_structure.jpg)
CAS No. | 136864-16-9 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 181.16 g/mol |
IUPAC Name | (3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D |
Standard InChI Key | WQZGKKKJIJFFOK-MVNNJOOUSA-N |
Isomeric SMILES | [2H][C@]1([C@H]([C@@H]([C@H](C(O1)O)O)O)O)CO |
SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Chemical Structure and Properties
Structural Characteristics
D-[5-2H]glucose maintains the same molecular formula as regular glucose (C₆H₁₂O₆) with one critical difference: one of the hydrogen atoms at position 5 is replaced with deuterium. This results in a molecular formula of C₆H₁₁DO₆. Like standard glucose, it exists in multiple forms including open-chain and cyclic configurations (α- and β-anomers). The cyclic forms predominate in aqueous solutions, mirroring the behavior of non-labeled glucose .
Comparison with Other Deuterated Glucose Variants
Unlike D-[6,6-2H2]-glucose, which contains two deuterium atoms at the C-6 position , D-[5-2H]glucose has a single deuterium at the C-5 position. This difference in labeling position results in distinct metabolic fates during biochemical processes, making each labeled variant suitable for tracking specific metabolic pathways.
Table 1: Comparison of Deuterated Glucose Variants
Synthesis and Preparation
Chemical Synthesis Methods
The synthesis of D-[5-2H]glucose typically involves selective deuteration reactions that target the C-5 position of glucose or its derivatives. Unlike the synthesis of glucose-conjugated crown ethers described in the literature , the preparation of D-[5-2H]glucose requires precise control of reaction conditions to ensure deuterium incorporation specifically at the C-5 position while maintaining the stereochemistry of the molecule.
Purification and Characterization
After synthesis, purification of D-[5-2H]glucose typically involves chromatographic techniques similar to those used for other glucose derivatives. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, which can confirm the presence and position of the deuterium label, and mass spectrometry, which verifies the increased molecular weight resulting from deuterium incorporation.
Research Applications
Metabolic Studies
D-[5-2H]glucose serves as a valuable tool in metabolic research, particularly for investigating glucose metabolism through different pathways. Similar to studies using D-[6,6-2H2]-glucose , D-[5-2H]glucose can be administered to subjects to trace specific metabolic routes, though the different labeling position provides distinct information about metabolic processes.
Tracing Glucose Metabolism
When D-[5-2H]glucose enters metabolic pathways, the deuterium label at position 5 allows researchers to track specific enzymatic reactions. This is particularly useful for studying the pentose phosphate pathway, where the C-5 position undergoes specific transformations that can be monitored through the deuterium label.
Clinical Research Applications
In clinical settings, D-[5-2H]glucose could potentially be used to investigate metabolic disorders affecting glucose utilization, similar to how D-[6,6-2H2]-glucose has been used in studies of endogenous glucose production in patients with conditions like glycogen storage disease . The specific labeling at the C-5 position provides complementary information to other labeled glucose variants.
Table 2: Research Applications of D-[5-2H]glucose
Research Area | Application | Key Advantages |
---|---|---|
Metabolic biochemistry | Pentose phosphate pathway analysis | Specific tracking of C-5 position transformations |
Diabetes research | Altered glucose metabolism studies | Complementary to other labeled glucose variants |
Enzymatic studies | Investigation of enzyme specificity | Isotope effects can reveal mechanistic details |
Nutritional research | Glucose utilization in different tissues | Non-radioactive tracer suitable for human studies |
Analytical Methods
Mass Spectrometry
Mass spectrometry represents the primary analytical method for detecting and quantifying D-[5-2H]glucose and its metabolites in biological samples. Similar to techniques used for D-[6,6-2H2]-glucose , samples containing D-[5-2H]glucose can be analyzed to determine isotopic enrichment, which indicates the presence and abundance of the deuterium-labeled compound.
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides another powerful tool for analyzing D-[5-2H]glucose. The presence of deuterium at the C-5 position creates a characteristic NMR signature that differentiates it from non-labeled glucose and other deuterated variants. This technique can provide detailed structural information about the compound and its metabolites.
Liquid Chromatography
Liquid chromatography techniques, often coupled with mass spectrometry, enable the separation and quantification of D-[5-2H]glucose from biological matrices. These methods allow researchers to track the compound through metabolic pathways and determine its conversion to various metabolites.
Comparative Metabolic Studies
D-[5-2H]glucose vs. Other Labeled Variants
While D-[6,6-2H2]-glucose has been extensively used to measure endogenous glucose production and gluconeogenesis , D-[5-2H]glucose offers complementary information about glucose metabolism. The different labeling positions allow researchers to distinguish between various metabolic pathways and obtain a more comprehensive understanding of glucose utilization in the body.
Applications in Disease Research
Research using deuterated glucose variants has revealed important differences in glucose metabolism between healthy individuals and those with metabolic disorders. For instance, studies with D-[6,6-2H2]-glucose have shown that both obesity and type 2 diabetes independently affect gluconeogenesis contribution to endogenous glucose output . Similar applications could be explored using D-[5-2H]glucose to investigate specific aspects of altered glucose metabolism in various conditions.
Table 3: Metabolic Parameters Measurable with D-[5-2H]glucose
Parameter | Measurement Method | Clinical Significance |
---|---|---|
Pentose phosphate pathway flux | Isotopic enrichment in pathway intermediates | Oxidative stress response, NADPH production |
Glucose recycling | Appearance of labeled metabolites | Liver and kidney metabolic function |
Tissue-specific glucose utilization | Distribution of label in different metabolites | Metabolic preferences of different tissues |
Enzymatic activity | Rate of label transfer or dilution | Metabolic enzyme deficiencies |
Future Research Directions
Combined Isotope Approaches
Future research may combine D-[5-2H]glucose with other labeled glucose variants to provide a more comprehensive picture of glucose metabolism. By administering multiple labeled variants simultaneously or sequentially, researchers could track different aspects of glucose metabolism with greater precision.
Integration with Advanced Imaging
The development of techniques to visualize deuterium-labeled compounds in vivo could expand the applications of D-[5-2H]glucose in research. Integration with advanced imaging modalities might allow researchers to observe the spatial distribution of glucose metabolism in real time, providing new insights into tissue-specific metabolic processes.
Therapeutic Monitoring Applications
Similar to how oral D-[6,6-2H2]-glucose has been used to assess endogenous glucose production in patients with glycogen storage disease , D-[5-2H]glucose could potentially be developed into a non-invasive monitoring tool for specific metabolic parameters. This application could be particularly valuable for monitoring treatment efficacy in metabolic disorders.
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